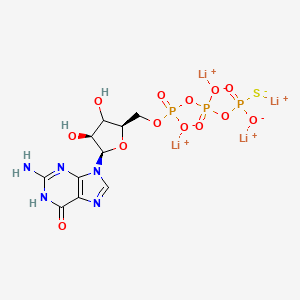

GTP|AS (tetralithium)

Description

BenchChem offers high-quality GTP|AS (tetralithium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GTP|AS (tetralithium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C10H12Li4N5O13P3S |

|---|---|

Molecular Weight |

563.1 g/mol |

IUPAC Name |

tetralithium;[[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-sulfidophosphinate |

InChI |

InChI=1S/C10H16N5O13P3S.4Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5?,6+,9-;;;;/m1..../s1 |

InChI Key |

AMQXJFWJOAWCPV-HDAKQFDOSA-J |

Isomeric SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |

Canonical SMILES |

[Li+].[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[S-])O)O)N=C(NC2=O)N |

Origin of Product |

United States |

I. Guanosine 5 Triphosphate Tetralithium Salt: Foundational Aspects in Chemical Biology Research

The Guanosine (B1672433) Triphosphate Nucleotide and its Tetralithium Counterion

Guanosine 5'-triphosphate (GTP) is a purine (B94841) nucleoside triphosphate that plays a fundamental role in various cellular processes. wikipedia.org Structurally, it consists of the guanine (B1146940) nucleobase linked to the 1' carbon of a ribose sugar and a triphosphate group attached to the 5' carbon of the ribose. wikipedia.org Similar to its well-known counterpart, adenosine (B11128) triphosphate (ATP), GTP serves as a source of energy for metabolic reactions. wikipedia.org

The tetralithium salt form of GTP signifies that four lithium ions (Li⁺) are associated with the phosphate (B84403) groups of the GTP molecule. ontosight.ai This salt form is a white to off-white solid powder that is highly soluble in water. lookchem.comsigmaaldrich.comsigmaaldrich.com The presence of the lithium counterions can influence the compound's stability and solubility, making it suitable for various research applications. ontosight.ai

Table 1: Chemical Properties of Guanosine 5'-Triphosphate Tetralithium Salt

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂Li₄N₅O₁₄P₃ | ontosight.ai |

| Appearance | White to off-white powder | lookchem.comsigmaaldrich.com |

| Solubility | Soluble in water | sigmaaldrich.com |

| Storage Temperature | -20°C | lookchem.comsigmaaldrich.com |

Advantages of Tetralithium Salt Form for Research Applications

The tetralithium salt of GTP and its analogs, such as GTP-γ-S (Guanosine 5'-O-[3-thiotriphosphate]), offers several advantages in a research context. A key benefit is its enhanced stability. smolecule.com For instance, non-hydrolyzable analogs like GTP-γ-S are resistant to the enzymatic activity of GTPases, the enzymes that break down GTP to Guanosine Diphosphate (B83284) (GDP). sigmaaldrich.comsigmaaldrich.com This resistance allows researchers to "lock" G-proteins in their active, GTP-bound state for extended periods, which is crucial for studying their function and downstream signaling pathways. lookchem.comchemicalbook.com

This stability is particularly advantageous in various experimental setups:

G-Protein Activation Assays: To study the functionality of G-protein coupled receptors (GPCRs) and the activation of G-proteins. sigmaaldrich.comsigmaaldrich.com

Enzyme Assays: To characterize the activity of enzymes that utilize GTP. smolecule.com

Binding Studies: To investigate the interactions between G-proteins and their effector molecules. smolecule.com

Crystallographic Studies: To stabilize G-proteins in their active conformation for structural analysis. smolecule.com

The use of the tetralithium salt can also improve solubility in aqueous buffers used in biochemical and cellular assays, ensuring effective concentrations for studying biological processes. ontosight.ai

Table 2: Research Applications of GTP Tetralithium Salt and its Analogs

| Application | Description | Source |

| G-Protein Activation | Used to activate G-proteins and study their role in signal transduction. lookchem.comsigmaaldrich.comchemicalbook.com | lookchem.comsigmaaldrich.comchemicalbook.com |

| Enzyme Kinetics | Serves as a stable substrate or regulator for enzymes like guanylate cyclase. smolecule.com | smolecule.com |

| Protein Synthesis | Investigates the role of GTP in the initiation and elongation phases of translation. wikipedia.orgontosight.ai | wikipedia.orgontosight.ai |

| Cytoskeletal Dynamics | Studies the assembly and disassembly of microtubules. ontosight.ai | ontosight.ai |

Historical Context of Guanosine Triphosphate Research in Signal Transduction and Metabolism

The significance of GTP in cellular processes, particularly in signal transduction, was notably elucidated through the groundbreaking work of Martin Rodbell and Alfred G. Gilman, for which they were awarded the Nobel Prize in Physiology or Medicine in 1994. nobelprize.org In the early 1970s, Rodbell's experiments revealed that GTP was a crucial component in the signaling pathway of the hormone glucagon (B607659). nih.gov He discovered that GTP, even in trace amounts, was far more effective than ATP at dissociating glucagon from its cellular receptor, leading him to propose that GTP was the key biological factor in this process. nih.gov This led to the concept of a "transducer" element, which we now know as the G-protein, that links the hormone receptor to the cell's internal machinery. nobelprize.orgnih.gov

G-proteins, so named because they bind to GTP, act as molecular switches. nobelprize.orgwikipedia.org When a hormone or neurotransmitter binds to a GPCR, it triggers the G-protein to exchange its bound GDP for GTP. wikipedia.org This exchange activates the G-protein, which then initiates a cascade of intracellular events. nobelprize.org The intrinsic GTPase activity of the G-protein eventually hydrolyzes GTP back to GDP, turning the signal off. wikipedia.org This cyclical process is fundamental to how cells respond to a vast array of external stimuli. wikipedia.org

The discovery of the Ras superfamily of small GTPases in the 1980s further expanded the known roles of GTP. tandfonline.comresearchgate.net These small G-proteins are involved in regulating a multitude of cellular processes, including gene expression, cytoskeletal organization, and vesicle trafficking. physiology.org

Ii. Synthetic and Analytical Methodologies for Guanosine 5 Triphosphate Tetralithium and Its Analogs

Chemical and Enzymatic Synthesis Routes for Guanosine (B1672433) 5'-Triphosphate Lithium Salts

The generation of Guanosine 5'-triphosphate (GTP) can be broadly categorized into chemical and enzymatic approaches. The choice of method often depends on the desired scale, purity requirements, and whether modified or natural GTP is the target. The lithium salt form is often preferred for its enhanced stability compared to sodium salts. researchgate.netgoogle.com

Chemical Synthesis: Two prominent "one-pot" chemical phosphorylation methods are the Yoshikawa protocol and the Ludwig-Eckstein method.

Yoshikawa Method: This procedure involves the selective 5'-monophosphorylation of an unprotected guanosine precursor using an electrophilic agent like phosphorus oxychloride (POCl₃). Current time information in Bangalore, IN.wipo.int The reaction yields a highly reactive phosphorodichloridate intermediate. This intermediate is then treated in situ with pyrophosphate to form a cyclic triphosphate, which is subsequently hydrolyzed to yield the final GTP product. Current time information in Bangalore, IN. A key advantage of this method is its simplicity, as it does not require protective groups on the nucleoside. Current time information in Bangalore, IN.

Ludwig-Eckstein Method: Recognized as one of the most reliable procedures, this "one-pot, three-steps" method begins with a guanosine precursor where the 2'- and 3'-hydroxyl groups are suitably protected. Current time information in Bangalore, IN. The free 5'-hydroxyl group is reacted with salicyl phosphorochlorite, forming an activated phosphite (B83602) intermediate. This is followed by a reaction with pyrophosphate and subsequent oxidation (e.g., with iodine) to produce the triphosphate. microsynth.com A major benefit of the Ludwig-Eckstein protocol is the significant reduction in by-products, which simplifies the subsequent purification steps. Current time information in Bangalore, IN.microsynth.com

| Parameter | Yoshikawa Method | Ludwig-Eckstein Method |

| Starting Material | Unprotected Guanosine | 2',3'-Protected Guanosine |

| Primary Reagent | Phosphorus oxychloride (POCl₃) | Salicyl phosphorochlorite |

| Key Advantage | Simplicity, no protection groups required | Higher purity, fewer by-products |

| Key Disadvantage | Can produce undesirable by-products | Requires protection/deprotection steps |

Enzymatic Synthesis: Enzymatic synthesis provides a highly specific and mild alternative for producing GTP. This pathway typically starts from Guanosine 5'-monophosphate (GMP) and involves sequential phosphorylation steps catalyzed by specific enzymes. acs.org In cellular metabolism, GMP is first converted to Guanosine 5'-diphosphate (GDP) by guanylate kinase (GUK), which uses Adenosine (B11128) 5'-triphosphate (ATP) as the phosphate (B84403) donor. smolecule.comatdbio.com Subsequently, GDP is phosphorylated to GTP by nucleoside diphosphate (B83284) kinase (NME) family enzymes, again utilizing ATP. smolecule.com This biocatalytic cascade is a cornerstone of both de novo and salvage pathways for nucleotide biosynthesis in cells. smolecule.com

| Enzyme | Abbreviation | Reaction Catalyzed |

| Guanylate Kinase | GUK | GMP + ATP → GDP + ADP |

| Nucleoside Diphosphate Kinase | NME/NDPK | GDP + ATP → GTP + ADP |

Design and Synthesis of Non-Hydrolyzable Guanosine Triphosphate Analogs

To study GTP-dependent processes without the complication of rapid hydrolysis, researchers utilize non-hydrolyzable GTP analogs. These molecules are designed to bind to and activate G-proteins but are resistant to the enzymatic cleavage of the terminal (γ) phosphate. nih.govsigmaaldrich.com

Guanosine 5'-[γ-thio]triphosphate (GTPγS) is a widely used non-hydrolyzable analog where one of the non-bridging oxygen atoms on the γ-phosphate is replaced by a sulfur atom. sigmaaldrich.comcaymanchem.com This modification makes the terminal thiophosphate group resistant to hydrolysis by GTPases. nih.gov The synthesis of such thiotriphosphates can be achieved using the Ludwig-Eckstein method, which is adept at creating modified phosphate linkages. microsynth.com This approach allows for the controlled introduction of a thiophosphate moiety in place of the standard phosphate, yielding the desired GTPγS product, which is often isolated as a stable tetralithium salt. sigmaaldrich.commedchemexpress.com

Fluorescent GTP analogs are invaluable tools for studying G-protein activation, binding kinetics, and localization using techniques like Fluorescence Resonance Energy Transfer (FRET). nih.govjenabioscience.com Synthesis strategies typically involve attaching a fluorophore to the guanosine base, the ribose sugar, or the phosphate chain.

Common derivatization strategies include:

Ribose Labeling: Fluorophores like anthraniloyl (Ant) and N-methylanthraniloyl (Mant) can be attached to the 2' or 3' hydroxyl groups of the ribose. jenabioscience.comnih.gov The synthesis can be achieved by reacting a guanosine nucleotide with an anhydride (B1165640) of the fluorophore, such as isatoic anhydride, in an aqueous solution at a controlled pH. nih.govresearchgate.net

γ-Phosphate Labeling: Fluorophores such as fluorescein (B123965) and tetramethylrhodamine (B1193902) can be linked to the terminal γ-thiophosphate of GTPγS. nih.gov This creates a fluorescent, non-hydrolyzable analog, offering dual functionality for biochemical assays. nih.gov The synthesis involves creating a thioether linkage between the γ-thiophosphate and the fluorophore. nih.gov

Advanced Purification and Separation Techniques for Nucleotide Products

Following synthesis, the crude reaction mixture contains the desired nucleotide product alongside unreacted starting materials, truncated sequences, and other by-products. High-Performance Liquid Chromatography (HPLC) is the primary technique for purifying these nucleotide products to a high degree. microsynth.comatdbio.com

Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. atdbio.com For nucleotides, ion-paired RP-HPLC is often employed. An ion-pairing agent, such as tetrabutylammonium (B224687), is added to the mobile phase, which interacts with the negatively charged phosphate groups of the nucleotides, allowing them to be retained on a hydrophobic C18 column. bitesizebio.com Elution is typically achieved with a gradient of an organic solvent like acetonitrile (B52724). atdbio.comnih.gov RP-HPLC is particularly effective for purifying short oligonucleotides and modified nucleotides. atdbio.com

Anion-Exchange HPLC (IEX-HPLC): This method separates nucleotides based on the net negative charge of their phosphate backbone. atdbio.com The stationary phase is positively charged and binds the polyanionic nucleotides. A salt gradient (e.g., using sodium chloride or triethylammonium (B8662869) bicarbonate) is used to elute the bound molecules, with more highly charged species (i.e., longer phosphate chains) eluting later. atdbio.comnih.gov IEX-HPLC is highly effective for separating NTPs from NDPs and NMPs and is well-suited for purifying longer oligonucleotides that may have significant secondary structure. atdbio.com

| Technique | Separation Principle | Stationary Phase (Typical) | Best Suited For |

| Reversed-Phase HPLC | Hydrophobicity | C18 (Hydrophobic) | Short oligonucleotides (<50 nt), modified/labeled nucleotides |

| Anion-Exchange HPLC | Net Negative Charge | Tertiary Amine (Cationic) | Longer oligonucleotides (40-100 nt), separating by phosphate number |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Confirming the identity, structure, and purity of synthesized nucleotide products is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for this purpose.

NMR spectroscopy provides detailed atomic-level information about molecular structure. For GTP and its analogs, several nuclei are informative. acs.org

³¹P NMR: This is arguably the most direct method for analyzing the phosphate chain of GTP. nih.gov The α, β, and γ phosphates of GTP produce distinct signals in the ³¹P NMR spectrum, and their chemical shifts and coupling constants confirm the triphosphate structure. researchgate.net For analogs like GTPγS, the substitution of oxygen with sulfur induces a significant change in the chemical shift of the γ-phosphate, providing clear evidence of successful synthesis. nih.govresearchgate.net The progress of phosphorylation reactions, such as in the Ludwig-Eckstein method, can also be monitored in real-time using ³¹P NMR. Current time information in Bangalore, IN.

¹H NMR: The proton NMR spectrum provides information on the guanine (B1146940) base (H8 proton) and the ribose sugar protons (H1', H2', etc.). ucsf.edu The chemical shifts and coupling patterns of these protons can confirm the identity of the nucleoside and provide insights into the sugar pucker conformation and the orientation of the base relative to the sugar (syn/anti conformation). ucsf.edu

¹³C and ¹⁵N NMR: Carbon and nitrogen NMR provide complementary structural data. ¹⁵N NMR is particularly useful for probing the electronic environment of the nitrogen atoms within the guanine ring system, which can be affected by modifications or binding events. researchgate.net Multidimensional NMR experiments, such as the ¹H-¹⁵N HSQC, are powerful tools for monitoring nucleotide exchange and the interaction of GTP with proteins at atomic resolution. nih.gov

| NMR Nucleus | Structural Information Obtained |

| ³¹P | Confirms triphosphate chain integrity, identifies α, β, and γ phosphates, verifies modifications (e.g., thiophosphate). |

| ¹H | Confirms guanosine structure (base and ribose protons), provides conformational data (sugar pucker, syn/anti). |

| ¹³C | Provides a carbon skeleton map for structural verification. |

| ¹⁵N | Probes the electronic structure of the guanine base, useful for studying binding interactions. |

Mass Spectrometry (MS) for Characterization of Nucleotide Mass and Fragments

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and characterization of Guanosine 5'-Triphosphate (GTP) and its analogs. It provides precise information on the molecular weight and the elemental composition of the parent molecule and its fragments, which is crucial for confirming chemical identity and purity.

In the analysis of nucleotides like GTP, soft ionization techniques such as electrospray ionization (ESI) are commonly employed. ESI allows for the transfer of intact, charged molecules from solution into the gas phase, minimizing fragmentation during the ionization process itself. rsc.org This enables the accurate determination of the molecular ion's mass-to-charge ratio (m/z). For instance, mass spectra of a GTP standard typically show a prominent peak corresponding to the protonated molecular ion [M+H]⁺. researchgate.net High-resolution mass spectrometry can further confirm the elemental formula by providing highly accurate mass measurements.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers deeper structural insights. nih.gov When molecular ions are subjected to fragmentation, they break apart in predictable ways, creating a unique fragmentation pattern that acts as a molecular fingerprint. gbiosciences.comlibretexts.org This process typically involves the cleavage of energetically unstable bonds within the ion. gbiosciences.com For GTP, characteristic fragmentation involves the cleavage of the phosphoanhydride bonds, leading to the loss of phosphate (PO₃⁻), pyrophosphate (H₂P₂O₇²⁻), or orthophosphate (H₃PO₄) groups. Other common fragments arise from the cleavage of the glycosidic bond, separating the guanine base from the ribose sugar.

Research utilizing MS for GTP analysis often involves stable isotope labeling. For example, studies have been conducted using deuterated GTP analogs to probe RNA structure, where the specific location of deuterium (B1214612) atoms can be confirmed by the corresponding shift in m/z values in the mass spectrum. researchgate.net Native mass spectrometry has also been used to study the non-covalent interactions of GTP and its non-hydrolyzable analogs with proteins, such as K-Ras variants, providing information on binding stoichiometry and the influence of mutations on these interactions. rsc.orgiu.edu Techniques like ultraviolet photodissociation (UVPD) mass spectrometry can be used to probe the structure of these protein-ligand complexes in the gas phase. rsc.orgresearchgate.net

| Fragment Ion | Description | Typical Observation |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion of GTP | Represents the intact molecule and confirms its molecular weight. researchgate.net |

| [GDP+H]⁺ | Loss of a terminal phosphate group | A common fragment resulting from the cleavage of the γ-phosphate. |

| [GMP+H]⁺ | Loss of a pyrophosphate group | Indicates cleavage of the β-phosphate linkage. |

| [Guanine+H]⁺ | Guanine base fragment | Results from the cleavage of the N-glycosidic bond. |

| [Ribose-triphosphate+H]⁺ | Ribose with attached triphosphate chain | Results from the cleavage of the N-glycosidic bond. |

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of Guanosine 5'-Triphosphate Tetralithium and its analogs. researchgate.netnih.gov Its versatility allows for quantitative determination in analytical settings and for the isolation of high-purity material in preparative applications. acs.orgnih.gov

Due to the highly polar and negatively charged nature of nucleotides, standard reversed-phase HPLC conditions are often insufficient for achieving adequate retention and separation. longdom.org Consequently, ion-pair reversed-phase HPLC (IP-RP-HPLC) is the most widely adopted method. longdom.orgnih.gov This technique involves adding an ion-pairing agent, such as tetrabutylammonium hydrogen sulfate (B86663) (TBAHS), to the mobile phase. longdom.orgnih.gov The lipophilic alkyl chains of the TBA⁺ cation interact with the nonpolar stationary phase (typically C18), while its positive charge forms an ion pair with the negatively charged phosphate groups of GTP. This interaction increases the retention of the nucleotide on the column, allowing for effective separation from other nucleotides like Guanosine 5'-diphosphate (GDP) and Guanosine 5'-monophosphate (GMP). longdom.org

The mobile phase typically consists of an aqueous buffer, such as potassium phosphate, to maintain a stable pH (often around 6.0-7.0), the ion-pairing agent, and an organic modifier like acetonitrile or methanol. longdom.orgnih.govtandfonline.com A gradient elution, where the concentration of the organic modifier is increased over time, is commonly used to resolve a wide range of nucleotides with varying polarities in a single run. longdom.orgnih.gov Detection is most frequently accomplished using a UV detector, as the guanine base has a strong absorbance maximum at approximately 252-254 nm. researchgate.netnih.gov

HPLC methods have been developed and validated for the simultaneous quantification of multiple nucleotides, including GTP, in various biological and chemical samples. nih.govtandfonline.com These methods demonstrate high reproducibility, precision, and accuracy. tandfonline.com For preparative purposes, the same separation principles apply, but on a larger scale using wider columns and higher flow rates. acs.org After separation, the collected fractions containing the purified GTP can be lyophilized to remove the volatile mobile phase components, yielding the purified compound. acs.orgnih.gov

| Parameter | Condition 1 nih.gov | Condition 2 longdom.org | Condition 3 tandfonline.com |

|---|---|---|---|

| Column | Synergi Polar-RP 80 Å (250 x 4.6 mm), 10 µm | Reversed Phase C18 | Reversed Phase C18 |

| Mobile Phase A | 39 mM K₂HPO₄, 26 mM KH₂PO₄, 10 mM TBAHS, pH 6.0 | 0.1 M Potassium dihydrogen phosphate, pH 6.0 | 0.1 M Potassium phosphate buffer, 4 mM Tetrabutylammonium hydrogen phosphate, pH 6.0 |

| Mobile Phase B | Acetonitrile (ACN) | Buffer A + 20% Methanol | N/A (Isocratic) |

| Elution Type | Gradient (2% to 30% B over 20 min) | Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | Low flow rate (specific value not stated) | Not specified |

| Detection | UV at 254 nm | UV (wavelength not specified) | UV at 260 nm |

Iii. Molecular and Cellular Mechanisms Involving Guanosine 5 Triphosphate Tetralithium

Guanosine (B1672433) Triphosphate in Protein Synthesis and Ribosomal Function

GTP plays an indispensable role as an energy source throughout the process of genetic translation, which encompasses initiation, elongation, and termination. wikipedia.orgkhanacademy.org

The initiation of protein synthesis requires key components including mRNA, ribosomal subunits, initiator tRNA, initiation factors, and GTP for energy. youtube.com During the "beginning" stage of translation, the ribosome assembles with the mRNA and the first tRNA, a process that depends on specialized proteins called initiation factors and energy supplied by GTP. khanacademy.org In prokaryotes, initiation factors IF1, IF2, and IF3 regulate this process, with IF2, a GTPase, being particularly important for guiding the assembly of the 70S initiation complex and committing the ribosome to the elongation cycle through GTP hydrolysis. nih.gov In eukaryotes, a similar set of eukaryotic initiation factors (eIFs) performs these functions, also utilizing the energy from GTP hydrolysis. youtube.com The GTPase eIF5B, for instance, is crucial for the second GTP-regulated step in eukaryotic initiation, where its GTP hydrolysis allows the transition from initiation to elongation. pnas.org

In the elongation phase, GTP provides the energy for the binding of a new aminoacyl-tRNA to the A site of the ribosome. wikipedia.org This delivery is facilitated by an elongation factor (EF-Tu in bacteria, eEF1A in eukaryotes) which forms a ternary complex with GTP and the aminoacyl-tRNA. frontiersin.org Correct codon-anticodon pairing triggers GTP hydrolysis by the elongation factor, leading to its dissociation and the accommodation of the aminoacyl-tRNA in the A site. frontiersin.org GTP is also consumed to power the translocation of the ribosome along the mRNA, moving it to the next codon. wikipedia.org

The binding of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site is a critical step in ensuring the fidelity of protein synthesis, and this process is intricately linked with GTP. uh.edu The elongation factor EF-Tu (in bacteria) forms a stable ternary complex with GTP and an aa-tRNA, which then binds to the ribosome. embopress.orgacs.org

The initial binding of this ternary complex to the ribosome is rapid and reversible. embopress.org Subsequent codon recognition by the aa-tRNA stabilizes the complex, inducing a conformational change in EF-Tu that activates its GTPase function. embopress.orgacs.org The hydrolysis of GTP to Guanosine diphosphate (B83284) (GDP) and inorganic phosphate (B84403) is a crucial step that is required for the release of EF-Tu from the ribosome. nih.gov This release, in turn, allows the aa-tRNA to be fully accommodated in the A-site and participate in peptide bond formation. nih.gov The affinity of aa-tRNAs for EF-Tu is finely tuned; it must be strong enough to form the ternary complex efficiently but weak enough to permit release from EF-Tu after GTP hydrolysis. pnas.org

| Translation Phase | Role of GTP | Associated Factors |

|---|---|---|

| Initiation | Provides energy for the assembly of the initiation complex. khanacademy.orgyoutube.com | IF2 (prokaryotes), eIF2, eIF5B (eukaryotes) nih.govpnas.org |

| Elongation | Energy source for binding of aminoacyl-tRNA to the A-site and ribosome translocation. wikipedia.org | EF-Tu (prokaryotes), eEF1A (eukaryotes) frontiersin.org |

Regulation of G-Protein Signaling Pathways

G-proteins are a family of proteins that act as molecular switches inside cells, transmitting signals from a variety of external stimuli to the cell's interior. wikipedia.org Their activity is regulated by their ability to bind to and hydrolyze GTP. wikipedia.org When bound to GTP, they are in an 'on' state, and when bound to GDP, they are 'off'. wikipedia.org

G-proteins exist as two main classes: monomeric small GTPases and heterotrimeric G-protein complexes. wikipedia.org Heterotrimeric G-proteins are composed of alpha (α), beta (β), and gamma (γ) subunits. wikipedia.org In the inactive state, the α-subunit is bound to GDP and associated with the βγ dimer. github.io

Activation is initiated by G-protein-coupled receptors (GPCRs), which, upon binding a ligand, act as guanine (B1146940) nucleotide exchange factors (GEFs). github.iojove.com The activated GPCR facilitates the exchange of GDP for GTP on the Gα subunit. github.iowikipedia.org This exchange is driven by the high intracellular ratio of GTP to GDP. wikipedia.org

The binding of GTP induces a conformational change in the Gα subunit, causing it to dissociate from both the GPCR and the Gβγ dimer. wikipedia.orgwikipedia.org Both the GTP-bound Gα subunit and the free Gβγ dimer can then interact with and activate various downstream effector proteins. wikipedia.orggithub.io These effectors include enzymes like adenylyl cyclase and phospholipase C, as well as ion channels, which in turn regulate the levels of intracellular second messengers such as cAMP, diacylglycerol (DAG), and inositol (B14025) (1,4,5) trisphosphate (IP3). github.iojove.com

| Step | Description | Key Molecules |

|---|---|---|

| Resting State | G-protein is a heterotrimer (αβγ) with GDP bound to the α-subunit. github.io | Gα-GDP, Gβγ |

| Activation | Ligand-bound GPCR promotes the exchange of GDP for GTP on the Gα subunit. github.iowikipedia.org | GPCR, GTP |

| Dissociation | Gα-GTP dissociates from the Gβγ dimer and the GPCR. wikipedia.orgwikipedia.org | Gα-GTP, Gβγ |

| Effector Activation | Both Gα-GTP and Gβγ can activate downstream effectors. wikipedia.orggithub.io | Adenylyl cyclase, Phospholipase C, Ion channels |

GPCRs are the largest family of cell-surface receptors and are involved in a vast array of physiological processes. wikipedia.orgahajournals.org The signaling process begins when a ligand binds to a GPCR, inducing a conformational change that allows it to activate a heterotrimeric G-protein. biologists.com The activated receptor catalyzes the exchange of GDP for GTP on the Gα subunit, which is the rate-limiting step in G-protein activation. github.iobiologists.com

The activated Gα-GTP and Gβγ subunits then modulate the activity of various downstream targets. github.iowikipedia.org The specificity of the cellular response is determined by the type of Gα subunit involved, which are categorized into several families (e.g., Gαs, Gαi/o, Gαq/11, Gα12/13). wikipedia.orgoup.com For example, Gαs stimulates adenylyl cyclase, while Gαi inhibits it. wikipedia.org The signal is terminated when the Gα subunit hydrolyzes the bound GTP back to GDP, allowing it to reassociate with the Gβγ dimer and the receptor. github.io

The duration of the G-protein signal is controlled by the GTPase activity of the Gα subunit. github.io This intrinsic ability to hydrolyze GTP to GDP is generally slow, acting as a built-in timer that turns the G-protein 'off'. wikipedia.orgwikipedia.org

This process is modulated by several families of regulatory proteins. GTPase-activating proteins (GAPs) , including the Regulators of G-protein Signaling (RGS) proteins, significantly accelerate the rate of GTP hydrolysis by the Gα subunit. wikipedia.orgwikipedia.org RGS proteins stabilize the transition state of the GTP hydrolysis reaction, thereby terminating the signal more rapidly. pnas.org

Conversely, Guanine nucleotide exchange factors (GEFs) promote the activation of G-proteins by facilitating the dissociation of GDP, allowing GTP to bind. mdpi.com For heterotrimeric G-proteins, the activated GPCR itself functions as the GEF. jove.com For small GTPases, a diverse family of GEF proteins performs this role. mdpi.com The interplay between GAPs and GEFs provides a sophisticated mechanism for the precise control of G-protein signaling pathways. mdpi.comtaylorandfrancis.com Some effector proteins also possess intrinsic GAP activity, contributing to the deactivation of the pathway. wikipedia.org

Diverse Cellular Functions Regulated by Guanosine 5'-Triphosphate Tetralithium Analogs

Non-hydrolyzable analogs of GTP are invaluable tools for studying the vast array of cellular processes regulated by GTP-binding proteins (G-proteins). jenabioscience.com These analogs, such as GTPγS and GppNHp (Guanylyl-imidodiphosphate), lock G-proteins in a constitutively active state, allowing researchers to dissect their downstream effects. jenabioscience.comabcam.com

G-proteins are crucial transducers of extracellular signals that govern cell proliferation and differentiation. nih.govnih.gov Introducing non-hydrolyzable GTP analogs into cells can mimic the effect of a mitogenic signal and trigger cellular responses.

For example, in human T lymphocytes, the introduction of GTPγS or GppNHp can substitute for a mitogenic ligand in inducing ornithine decarboxylase activity, an early event in the mitogenic response. nih.govnih.gov This suggests the involvement of G-proteins in transducing the signal for T-cell activation. nih.gov

GTP and its analogs have also been shown to influence the differentiation of various cell types. In human leukemia K562 cells, GTP was found to be the most potent nucleoside triphosphate in inhibiting cell proliferation and inducing erythroid differentiation. researchgate.net Similarly, in C2C12 myoblasts, both GTP and its non-hydrolyzable analog GTPγS were shown to enhance the fusion process during the early stages of myogenic differentiation. researchgate.net The use of GTPγS confirmed that the effect was due to GTP itself and not its degradation products. researchgate.net

Table 3: Effects of GTP Analogs on Cell Proliferation and Differentiation

| Cell Type | GTP Analog | Observed Effect |

|---|---|---|

| Human T Lymphocytes | GTPγS, GppNHp | Induces early mitogenic response (ornithine decarboxylase activity) nih.govnih.gov |

| Human Leukemia K562 Cells | GTP | Inhibits proliferation, induces erythroid differentiation researchgate.net |

| C2C12 Myoblasts | GTP, GTPγS | Enhances myoblast fusion and differentiation researchgate.net |

Vesicular transport, the process by which materials are moved between cellular compartments, is tightly regulated by Rab and other small GTPases. bohrium.com These proteins act as molecular switches, cycling between GTP-bound (active) and GDP-bound (inactive) states to control vesicle budding, transport, and fusion. jenabioscience.com

The use of non-hydrolyzable GTP analogs has been fundamental to understanding these mechanisms. For instance, in the formation of COPII vesicles from the endoplasmic reticulum, a non-hydrolyzable GTP analog is required to stabilize the coat protein complex on the membrane, allowing vesicle budding to occur in vitro. ias.ac.inembopress.org

Similarly, in endosome fusion, GTPγS has been shown to stimulate the process under conditions where cytosolic factors are limited. molbiolcell.org This suggests that a G-protein, when activated by GTPγS, primes the vesicles for fusion. molbiolcell.org However, the role of GTP hydrolysis can be complex. In some systems, such as regulated exocytosis in sperm, GTP hydrolysis on the Rab3 protein is a mandatory step for the final fusion pore to open. oup.com In other cases, both non-hydrolyzable analogs and mutants deficient in GTP hydrolysis can inhibit exocytosis, indicating that a cycle of GTP binding and hydrolysis is necessary for the process. bohrium.compnas.orgmolbiolcell.org

The binding of nucleotides can significantly alter the conformation and stability of a protein, thereby affecting its susceptibility to proteolytic degradation. The binding of GTP or its analogs can protect certain proteins from being broken down by proteases.

A clear example is the bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin. researchgate.net In vitro studies have demonstrated that the binding of GTP, GDP, or the non-hydrolyzable analog GTPγS stabilizes FtsZ against degradation by the FtsH protease. researchgate.netnih.gov This protective effect is specific, as FtsZ mutants that cannot bind GTP are not protected. nih.gov This suggests that the nucleotide-bound conformation of FtsZ is more resistant to proteolysis.

This principle also extends to Rho family GTPases. These proteins are protected from degradation when they are bound to RhoGDI (Rho GDP-dissociation inhibitor), which maintains them in an inactive, GDP-bound state. biologists.com Activated, GTP-bound GTPases are generally more susceptible to degradation. biologists.com This indicates that the nucleotide-bound state is a key determinant of the stability and turnover of these regulatory proteins.

Stimulation of Phospholipases and GLUT4 Translocation

Guanosine 5'-triphosphate (GTP) and its non-hydrolyzable analog, Guanosine 5'-[γ-thio]triphosphate tetralithium (GTPγS), are pivotal in dissecting intracellular signaling cascades. GTPγS, by irreversibly activating GTP-binding proteins (G-proteins), provides a powerful tool to study cellular processes that are transiently controlled by GTP. medchemexpress.comcymitquimica.com Two such fundamental processes are the activation of phospholipases, which generate secondary messengers, and the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, a key event in glucose homeostasis. medchemexpress.comoup.com

Stimulation of Phospholipases

G-proteins act as molecular switches that couple cell surface receptors to intracellular effector enzymes, including various phospholipases. nih.gov The activation of these enzymes by GTPγS has been demonstrated across numerous cell systems, revealing the complexity of G-protein-mediated signaling.

Phospholipase C (PLC) enzymes catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Studies have shown that specific PLC isoforms are activated by different G-protein subunits. The PLCβ family is a well-established effector of heterotrimeric G-proteins, activated by both Gαq family subunits and Gβγ subunits. nih.govmdpi.com In permeabilized vascular smooth muscle cells, GTPγS was shown to elevate IP3 levels, confirming the presence of a functional G-protein-PLC link. ahajournals.org Similarly, in permeabilized FRTL5 thyroid cells, GTPγS stimulated the formation of inositol phosphates, an effect attributed to a pertussis toxin-insensitive G-protein coupled to PLC. pnas.org

Phospholipase D (PLD) is another critical enzyme in signal transduction, and its activity is also regulated by G-proteins. Research in HL60 human promyelocytic leukemia cells has shown that GTPγS stimulates PLD activity in both membrane and cytosolic fractions. researchgate.netcapes.gov.br These studies revealed that different small GTP-binding proteins regulate PLD in distinct cellular compartments. The ADP-ribosylation factor (ARF) was identified as a primary regulator of cytosolic PLD, while the membrane-associated PLD activity was shown to be regulated by RhoA. researchgate.net The synergistic activation of membrane PLD by both RhoA and ARF in the presence of GTPγS highlights the intricate control of this signaling pathway. researchgate.net

The table below summarizes key research findings on the GTPγS-mediated stimulation of phospholipases.

| Phospholipase Type | Activating G-Protein Family | Cell Model | Key Research Finding with GTPγS | Citation |

|---|---|---|---|---|

| Phospholipase C (PLC) | Gq family, Gβγ subunits | Vascular Smooth Muscle Cells | GTPγS elevated inositol trisphosphate (IP3) in permeabilized cells, demonstrating a G-protein-PLC linkage. | ahajournals.org |

| Phospholipase C (PLC) | Pertussis Toxin-Insensitive G-protein | FRTL5 Thyroid Cells | GTPγS stimulated inositol phosphate formation, indicating G-protein-mediated PLC activation. | pnas.org |

| Phospholipase D (PLD) | ADP-ribosylation factor (ARF) | HL60 Cytosol | GTPγS was required for the stimulation of cytosolic PLD activity, which was regulated by ARF. | researchgate.net |

| Phospholipase D (PLD) | RhoA | HL60 Membranes | GTPγS-stimulated membrane PLD activity was shown to be endogenously regulated by RhoA. | researchgate.net |

| Phospholipase A2 (PLA2) | Pertussis Toxin-Sensitive G-protein | FRTL5 Thyroid Cells | GTPγS stimulated arachidonic acid release, distinct from its effect on PLC, via a different G-protein. | pnas.org |

GLUT4 Translocation

The translocation of the GLUT4 glucose transporter from intracellular storage vesicles (GSVs) to the plasma membrane is the principal mechanism by which insulin (B600854) stimulates glucose uptake into muscle and fat cells. conicet.gov.armdpi.com This process is a complex ballet of vesicle trafficking orchestrated by a variety of signaling proteins, including small GTPases of the Rab family. mdpi.comnih.gov

Insulin signaling, through a cascade involving phosphatidylinositol 3-kinase (PI3K) and the kinase Akt, leads to the inactivation of Rab GTPase-activating proteins (GAPs) like AS160. conicet.gov.ar This inhibition allows Rab proteins on GLUT4 vesicles to switch to their active, GTP-bound state, which promotes the movement, tethering, and fusion of these vesicles with the plasma membrane. conicet.gov.armdpi.com Rab8A and Rab13 have been identified as key insulin-activated Rabs that regulate GLUT4 translocation in muscle cells, while Rab10 is prominent in adipocytes. mdpi.compnas.org

The non-hydrolyzable nature of GTPγS allows it to directly and persistently activate these G-proteins, thereby inducing GLUT4 translocation. oup.com Studies in permeabilized 3T3-L1 adipocytes have shown that GTPγS can stimulate GLUT4 translocation, and this effect is only partially inhibited by wortmannin, a PI3K inhibitor. oup.com This finding suggests that GTPγS acts on a signaling pathway either downstream of or parallel to PI3K activation. oup.com Further research has indicated that GTPγS and insulin may mobilize GLUT4 from distinct intracellular pools. Ablation of the endosomal system significantly blunts GTPγS-stimulated GLUT4 translocation but has a more modest effect on the insulin response, suggesting GTPγS selectively recruits GLUT4 from a recycling endosomal pathway. molbiolcell.org

The table below details the roles of key proteins involved in GTP-dependent GLUT4 translocation.

| Protein/Family | Function in GLUT4 Translocation | Evidence from GTP-binding/GTPγS Studies | Citation |

|---|---|---|---|

| Rab GTPases (General) | Coordinate vesicle trafficking, tethering, and fusion. | GTPγS directly activates Rab proteins, inducing GLUT4 translocation in permeabilized cells. | oup.compnas.org |

| Rab8A | Regulates GLUT4 exocytosis in muscle cells, downstream of AS160. | Insulin promotes GTP loading of Rab8A in L6 muscle cells. | pnas.org |

| Rab10 | Implicated in insulin-stimulated GLUT4 translocation in adipocytes. | Rab10 is present in GLUT4 vesicles and its GTP-bound state is associated with translocation. | mdpi.comnih.gov |

| Rab13 | Regulates GLUT4 vesicle traffic in muscle cells, downstream of AS160. | Insulin promotes GTP loading of Rab13 in L6 muscle cells, and its knockdown blocks GLUT4 translocation. | pnas.org |

| AS160 (TBC1D4) | A Rab-GAP that keeps Rab proteins in an inactive, GDP-bound state. Inactivated by insulin signaling. | Constitutively active AS160, which prevents GTP-loading on Rabs, blocks GLUT4 translocation. | conicet.gov.arpnas.org |

Iv. Intermolecular Interactions Between Arsenic Compounds and Guanosine 5 Triphosphate Systems

Arsenic Interference with Guanosine (B1672433) Triphosphate-Tubulin Binding and Microtubule Assembly

Arsenic compounds have been shown to target tubulin, the protein subunit of microtubules, thereby disrupting the normal dynamics of microtubule assembly and disassembly, a process critically dependent on GTP binding. aacrjournals.orgnih.gov This interference can lead to mitotic arrest and apoptosis. aacrjournals.orgnih.gov The effects of arsenite on tubulin polymerization can appear contradictory, with some studies showing inhibition and others enhancement, likely due to differences in experimental conditions such as concentration levels. oup.comoup.com

Research indicates that trivalent arsenic is the primary form that interacts with proteins by binding to sulfhydryl (-SH) groups of cysteine residues. researchgate.netnih.gov In the case of tubulin, arsenic specifically targets cysteine residues located on the β-tubulin subunit. nih.govacs.org Molecular modeling and biochemical studies have identified two vicinal cysteine residues, Cys-12 and Cys-213, as the likely binding sites for trivalent arsenic. aacrjournals.orgnih.govoup.comacs.org These residues are located in proximity to the GTP-binding site on β-tubulin. aacrjournals.orgnih.gov The cross-linking of these two cysteine residues by an arsenic atom is proposed to be a key mechanism of its action. aacrjournals.orgoup.com This binding is concentration-dependent and has been confirmed through in vitro binding assays. nih.gov

Cross-inhibition experiments have demonstrated that arsenic trioxide (As₂O₃) acts as a noncompetitive inhibitor of GTP binding to tubulin. aacrjournals.orgnih.govindexcopernicus.com This means that arsenic does not directly compete with GTP for the same binding pocket. Instead, it binds to a different site on the tubulin molecule—the aforementioned cysteine residues. aacrjournals.org Pre-incubation of monomeric tubulin with As₂O₃ significantly inhibits subsequent GTP-induced microtubule formation. aacrjournals.orgnih.gov Conversely, if tubulin is first incubated with GTP, the addition of arsenic does not destabilize the already-formed tubulin polymers. aacrjournals.orgnih.gov This suggests that GTP binding induces a conformational state in tubulin that may prevent arsenic from accessing its binding sites. aacrjournals.org

The binding of trivalent arsenic to the vicinal cysteine residues (Cys-12 and Cys-213) on β-tubulin is believed to induce significant structural and conformational changes. aacrjournals.orgoup.com This interaction, by cross-linking the cysteine residues, is thought to inactivate the GTP binding site, effectively blocking access for GTP molecules. aacrjournals.orgnih.govacs.org As GTP binding and subsequent hydrolysis are essential for the dynamic instability of microtubules—the process of alternating between periods of growth and shrinkage—this inhibition of GTP access disrupts normal microtubule function. aacrjournals.org The consequence is an inhibition of tubulin polymerization and microtubule assembly, which can lead to mitotic arrest. aacrjournals.orgoup.commdpi.com Some studies also suggest that arsenite can alter tubulin conformation by binding to free thiol groups, which antagonizes the effects of polymerization-enhancing agents. oup.com

Table 1: Summary of Arsenic's Interference with GTP-Tubulin Binding

| Feature | Description | Key Findings | References |

| Binding Sites | Specific amino acid residues on tubulin where arsenic binds. | Trivalent arsenic binds to vicinal cysteine residues Cys-12 and Cys-213 on the β-tubulin subunit. aacrjournals.orgnih.govoup.comacs.org | aacrjournals.org, nih.gov, acs.org, nih.gov, oup.com |

| Inhibition Mechanism | The mode by which arsenic interferes with GTP binding to tubulin. | Arsenic acts as a noncompetitive inhibitor of GTP binding. aacrjournals.orgnih.govindexcopernicus.com It does not bind to the GTP pocket but to an allosteric site. aacrjournals.org | aacrjournals.org, nih.gov, indexcopernicus.com |

| Structural Impact | Conformational changes in the tubulin protein upon arsenic binding. | Cross-linking of Cys-12 and Cys-213 by arsenic blocks the active site, preventing GTP access and inhibiting microtubule polymerization. aacrjournals.orgnih.govacs.org | aacrjournals.org, acs.org, nih.gov, oup.com, universiteitleiden.nl, mdpi.com |

Modulation of Guanosine Triphosphate-Dependent Signal Transduction by Arsenite

Beyond its direct effects on the cytoskeleton, arsenite also modulates intracellular signaling pathways that are dependent on GTP-binding proteins (GTPases). These proteins act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state to regulate a multitude of cellular processes. nih.govmdpi.com

Arsenite exposure has been shown to rapidly activate members of the Rho family of small GTPases, including Rac1 and Cdc42. nih.govkarger.com These GTPases are crucial regulators of various cellular functions, including cytoskeletal organization, cell migration, and the production of reactive oxygen species (ROS). nih.govnih.govkarger.com Studies in human microvascular endothelial cells (HMVEC) confirm that arsenite exposure stimulates Rac1-GTPase activity. nih.gov This activation is a key component in arsenic-stimulated signaling cascades. nih.govnih.gov For instance, the activation of Rac1 is necessary for the subsequent activation of NADPH oxidase and for mediating stress-induced cellular responses. nih.govnih.gov Inhibition of Rac1 activity can block some of the downstream effects of arsenite, demonstrating its importance in the signaling pathway. nih.govkarger.com

The mechanism by which arsenite activates GTPases like Rac1 appears to involve G-protein coupled receptors (GPCRs). nih.gov Research has identified the sphingosine-1-phosphate type 1 receptor (S1P₁), a specific GPCR, as a key mediator of arsenite's vascular effects. nih.govnih.gov Arsenic-stimulated signaling in endothelial cells is sensitive to pertussis toxin, which indicates the involvement of a Gᵢ/ₒ-protein coupled pathway. nih.gov Inhibiting the S1P₁ receptor, either pharmacologically or through siRNA knockdown, blocks arsenite-stimulated angiogenic gene expression and endothelial cell tube formation. nih.govnih.gov This suggests that arsenite may initiate its signaling cascade by activating the S1P₁ receptor, which then leads to the activation of G-proteins and downstream effectors like Rac1. nih.gov This pathway has been implicated in both angiogenesis and pathogenic changes in the liver vasculature in response to arsenic. nih.govnih.govcjter.com However, antagonists for the S1P₁ receptor were not effective in blocking arsenic's inhibition of adipogenesis, suggesting that the role of GPCRs in arsenic signaling can be tissue-specific. oup.com

Table 2: Modulation of GTP-Dependent Signaling by Arsenite

| Pathway Component | Role in Arsenite Signaling | Key Findings | References |

| Rho Family GTPases | Downstream effectors activated by arsenite. | Arsenite rapidly activates Rac1 and Cdc42 GTPases. nih.govkarger.com This activation is essential for arsenic-stimulated signaling, including NADPH oxidase activation. nih.govnih.gov | nih.gov, karger.com, scilit.com, nih.gov |

| S1P₁ Receptor | Upstream G-protein coupled receptor mediating arsenite effects. | Arsenite signaling in endothelial cells is mediated through the S1P₁ receptor via a Gᵢ/ₒ-protein coupled pathway. nih.gov Inhibition of S1P₁ blocks arsenic-induced angiogenesis. nih.govnih.gov | nih.gov, nih.gov, cjter.com, oup.com |

Influence on MAPK (Mitogen-Activated Protein Kinase) Signaling Cascades

Arsenic compounds are known to exert significant influence on critical cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are crucial for regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. The activation of MAPK pathways often involves a cascade of phosphorylation events, which can be modulated by G-proteins that utilize Guanosine 5'-triphosphate (GTP) for their activity.

Exposure to arsenic has been shown to activate several MAPK pathways, including those involving ERK, p38, and JNKs. nih.gov The biological effects of arsenic are, in part, mediated by its ability to cause the translocation of certain Protein Kinase C (PKC) isoforms from the cytosol to the plasma membrane. aacrjournals.org These PKC isoforms can then participate in activating different MAPK pathways, contributing to the diverse biological outcomes of arsenic exposure. aacrjournals.org The interaction of arsenic with cellular components can lead to the generation of reactive oxygen species (ROS), which is a known trigger for MAPK activation. nih.gov This intricate interplay highlights how arsenic can disrupt normal, GTP-dependent signaling, leading to aberrant cellular responses.

Arsenic Effects on Eukaryotic Translation Initiation

Arsenic compounds significantly disrupt the process of protein synthesis, particularly at the initiation stage. This interference is primarily mediated through the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α), a key regulator of translation.

Exposure of cells to arsenite triggers a stress response that leads to the rapid and robust phosphorylation of eIF2α at Serine-51. researchgate.net This phosphorylation is a central event in the Integrated Stress Response (ISR), a common cellular reaction to various environmental stressors. cam.ac.uk Several kinases are known to phosphorylate eIF2α; however, in the context of arsenite-induced stress, the Heme-Regulated Inhibitor (HRI) kinase is predominantly responsible for this action, particularly in erythroid cells. nih.govfrontiersin.org Arsenite activates HRI, which in turn phosphorylates eIF2α. nih.govcam.ac.uk This activation can be triggered by oxidative stress and the generation of reactive oxygen species (ROS) following arsenic exposure. nih.govnih.gov While HRI plays a crucial role, some studies suggest that other eIF2α kinases might also be involved, or that no single kinase is absolutely required under all conditions, indicating a complex regulatory network. cam.ac.uk

Table 1: Research Findings on Arsenite-Induced eIF2α Phosphorylation

| Finding | Organism/Cell Type | Key Kinase Implicated | Reference |

| Arsenite exposure inhibits protein synthesis via phosphorylation of eIF2α at Ser-51. | Mouse Embryonic Fibroblasts (MEFs) | HRI | researchgate.net |

| HRI is the sole eIF2α kinase activated by arsenite in erythroid cells. | Mouse Reticulocytes, Fetal Liver Erythroid Progenitor Cells | HRI | nih.gov |

| Arsenite activates the eIF2α kinase HRI by disrupting a repressive chaperone complex. | Reticulocyte Lysates | HRI | cam.ac.uk |

| Arsenite-induced oxidative stress activates HRI to phosphorylate eIF2α. | Baby Hamster Kidney (BHK) cells | HRI | nih.gov |

| Arsenic trioxide treatment activates the Unfolded Protein Response (UPR), leading to eIF2α phosphorylation. | SVEC4-10 Mouse Endothelial Cells | Not specified | nih.gov |

The phosphorylation of eIF2α has a direct and critical consequence on the formation of the ternary complex, which consists of eIF2, GTP, and the initiator methionyl-tRNA (tRNAMet). This complex is essential for delivering the initiator tRNA to the 40S ribosomal subunit to form the 43S preinitiation complex, a mandatory step for scanning and locating the start codon on mRNA. frontiersin.orguio.no

When eIF2α is phosphorylated, it exhibits a much higher affinity for eIF2B, the guanine (B1146940) nucleotide exchange factor (GEF) responsible for exchanging GDP for GTP on the eIF2 complex. frontiersin.org The phosphorylated eIF2α-GDP complex effectively sequesters eIF2B, preventing it from recycling other eIF2 molecules back to their active, GTP-bound state. frontiersin.org This leads to a sharp depletion in the cellular pool of the active eIF2α-GTP-tRNAMet ternary complex. nih.govbiorxiv.org The lack of this ternary complex stalls the assembly of functional 48S preinitiation complexes, thereby inhibiting global protein synthesis initiation. biorxiv.orgresearchgate.net This translational arrest is a prerequisite for the subsequent assembly of stress granules, which are cytoplasmic aggregates of stalled translation preinitiation complexes. nih.govnih.govbiorxiv.org

General Mechanisms of Arsenic-Protein Interactions and their Functional Consequences

The toxicity of arsenic is largely attributed to its ability to interact directly with proteins, altering their structure and function. Trivalent arsenicals, in particular, have a high affinity for sulfhydryl groups, making proteins rich in cysteine residues primary targets.

Trivalent arsenic species readily interact with the thiol groups (-SH) of cysteine residues in proteins. rsc.orgacs.org This interaction is a fundamental mechanism of arsenic's toxicity. acs.orgnih.gov Arsenite can form stable, covalent bonds with single cysteine residues or, more commonly, crosslink vicinal (closely spaced) thiols, such as those found in Cys-X-X-Cys motifs or zinc finger domains. rsc.orgnih.govnih.gov Zinc finger domains are common structural motifs in many proteins, including transcription factors and DNA repair enzymes, that are crucial for their function. By binding to the cysteine residues within these domains, arsenic can displace the zinc ion, leading to conformational changes that disrupt protein function. rsc.orgnih.gov This binding can inhibit enzyme activity, interfere with protein-protein interactions, and disrupt regulatory processes, ultimately leading to widespread cellular dysfunction and apoptosis. aacrjournals.orgrsc.orgacs.org

Glutathione (B108866) (GSH), a tripeptide with a reactive thiol group, is the most abundant non-protein thiol in cells and a cornerstone of the cellular antioxidant defense system. Trivalent arsenicals have a strong affinity for GSH and readily form arsenic-glutathione complexes, such as arsenic triglutathione (As(GS)₃). nih.govwjgnet.com The formation of these complexes is a key step in the metabolism and detoxification of arsenic, facilitating its transport and eventual excretion from the body. nih.govwjgnet.comannualreviews.org

However, this process has significant consequences for the cell's redox state. The conjugation of arsenic with GSH depletes the cellular pool of reduced glutathione. wjgnet.com Furthermore, the metabolism of arsenic, including the reduction of pentavalent arsenate to trivalent arsenite, consumes GSH as a reducing agent. wjgnet.com Trivalent methylated arsenic metabolites can also inhibit critical enzymes of the redox system, such as glutathione reductase and thioredoxin reductase, which are themselves thiol-containing proteins. wjgnet.comannualreviews.org This dual assault—depleting GSH and inhibiting key antioxidant enzymes—disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), oxidative stress, and subsequent damage to cellular components. nih.govwjgnet.com

Table 2: Summary of Arsenic's Interactions and Consequences

| Interaction Mechanism | Cellular Target | Consequence | Reference |

| Thiol-Mediated Binding | Cysteine residues in proteins (e.g., zinc fingers) | Protein conformational change, enzyme inhibition, disruption of DNA repair, apoptosis. | rsc.orgnih.govnih.gov |

| Complex Formation with Glutathione | Reduced Glutathione (GSH) | Depletion of cellular GSH, disruption of redox balance, oxidative stress. | nih.govwjgnet.comannualreviews.org |

| Inhibition of Redox Enzymes | Glutathione Reductase, Thioredoxin Reductase | Impaired regeneration of antioxidants, increased cellular oxidative stress. | wjgnet.comannualreviews.org |

V. Lithium Ion Interactions Within Guanosine Triphosphate Dependent Biological Contexts

Influence of Lithium on Guanosine (B1672433) Triphosphate-Stimulated Adenylate Cyclase Activity

Lithium exerts complex and multifaceted effects on the activity of adenylate cyclase (AC), an enzyme crucial for intracellular signaling that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic AMP (cAMP). researchgate.net Numerous studies have demonstrated that lithium can modulate cAMP levels, generally by increasing basal levels while attenuating receptor-stimulated production. oup.comnih.gov This dual effect is thought to be mediated, in part, through its interaction with G-proteins that regulate AC activity. oup.com

Research has shown that chronic lithium treatment can lead to an increase in basal cAMP levels. psychiatrist.comnih.gov For instance, in vivo microdialysis studies in rats treated with lithium for four weeks revealed a significant increase in basal cAMP in the prefrontal cortex. psychiatrist.com This elevation in basal activity has been observed in both human and rat tissues. nih.gov Conversely, lithium has been found to inhibit hormone-stimulated adenylate cyclase activity. nih.gov For example, chronic lithium treatment in rats reduced isoprenaline-induced GTP stimulation of adenylate cyclase in cortical membranes at lower GTP concentrations. nih.gov

The mechanism behind these effects is believed to involve lithium's interference with G-protein function. Specifically, it has been suggested that lithium may interfere with the dissociation of the inhibitory G-protein (Gi) into its active components, thereby removing a tonic inhibition on AC and increasing basal cAMP levels. psychiatrist.comnih.gov At the same time, lithium can attenuate receptor-mediated activation of AC by reducing the coupling of the stimulatory G-protein (Gs) to its receptors. ajol.info

The effect of lithium on adenylate cyclase is also dependent on the concentration of magnesium ions (Mg2+), a critical cofactor for both AC and G-protein function. researchgate.netcpn.or.kr Lithium's inhibitory action on certain AC isozymes, such as AC5, has been shown to be magnesium-dependent. researchgate.netcpn.or.kr

Lithium's Role in Modulating G-Protein Function and Signal Transduction

Guanine (B1146940) nucleotide-binding proteins, or G-proteins, are integral to transmembrane signal transduction, translating extracellular signals into intracellular responses. ajol.info Lithium has been shown to modulate G-protein function, which in turn affects a wide array of downstream signaling cascades. oup.compsychiatrist.com While some studies have reported modest and sometimes conflicting changes in the levels of G-protein subunits with chronic lithium treatment, there is a consensus that lithium primarily modifies G-protein function rather than their absolute levels. oup.compsychiatrist.com This modulation can occur through post-translational modifications and by affecting the coupling of G-proteins to their receptors. psychiatrist.comajol.info

One of the key post-translational modifications influenced by lithium is ADP-ribosylation. psychiatrist.com Chronic lithium treatment has been found to increase endogenous ADP-ribosylation activity in the rat brain. psychiatrist.com Specifically, studies have shown that lithium can increase the pertussis toxin (PTX)-catalyzed ADP-ribosylation of the α-subunit of the inhibitory G-protein (Gi). psychiatrist.comnih.gov Since the undissociated G-protein heterotrimer is the preferred substrate for PTX, this finding suggests that lithium interferes with the dissociation of Gi into its active subunits. psychiatrist.comnih.gov This stabilization of the inactive Gi complex is consistent with the observed increase in basal cAMP levels, as it removes a tonic inhibitory signal from adenylate cyclase. psychiatrist.comajol.info

Furthermore, the addition of lithium chloride (LiCl) has been shown to dose-dependently attenuate the ADP-ribosylation of the Gi protein in cell membranes. nih.govnih.gov This effect was observed to be reversible and most potent among the monovalent ions tested. nih.gov These findings support the notion that Gi proteins are a significant target for lithium's therapeutic actions. nih.gov

| Experimental System | Lithium Effect on ADP-Ribosylation | Implied Mechanism | Reference |

| Rat Brain (chronic treatment) | Increased endogenous ADP-ribosylation activity. | Shift in Gi equilibrium to inactive form. | psychiatrist.com |

| Human Platelets (chronic treatment) | Decreased ADP-ribosylation of Gi by IAP. | Qualitative change in Gi-protein. | nii.ac.jp |

| C6 Glioma Cells | Markedly increased ADP-ribosylation of Gαs. | Attenuation of Gs coupling. | psychiatrist.com |

| Rat Cardiac Ventricular Cells | Attenuated ADP-ribosylation of Gi by IAP. | Direct effect on Gi protein. | nih.gov |

The effects of lithium on adenylate cyclase activity exhibit significant regional specificity within the brain. nih.govnih.gov Studies in rats have demonstrated that chronic lithium treatment has differential effects on neurotransmitter-stimulated adenylate cyclase activity in various brain regions, including the cerebral cortex, striatum, and hippocampus. nih.gov

For example, chronic lithium treatment was found to decrease isoprenaline-induced GTP stimulation of adenylate cyclase in cortical membranes, but this effect was not observed at higher GTP concentrations. nih.gov In the striatum, lithium decreased both dopamine-induced GTP activation and GTP-stimulated adenylate cyclase activity at low GTP concentrations. nih.gov In contrast, in the hippocampus, lithium did not affect serotonin-induced GTP stimulation at low GTP levels but enhanced it at higher concentrations. nih.gov

Furthermore, lithium's effects on calcium (Ca2+)-stimulated adenylate cyclase activity also show regional differences. Lithium treatment enhanced Ca2+-stimulated enzyme activity in the hippocampus while reducing it in the striatum. nih.gov In the hippocampus, lithium also reduced the ability of serotonin (B10506) to inhibit Ca2+-stimulated adenylate cyclase activity, suggesting an influence on the inhibitory GTP-binding protein. nih.gov This regional specificity suggests that lithium's therapeutic effects may be related to its targeted actions in specific neural circuits. nih.govnih.gov

| Brain Region | Effect of Chronic Lithium on AC Activity | Neurotransmitter System Involved | Reference |

| Cerebral Cortex | Decreased isoprenaline-induced GTP stimulation. | Beta-adrenergic | nih.gov |

| Striatum | Decreased dopamine-induced GTP activation. | Dopaminergic | nih.gov |

| Hippocampus | Enhanced serotonin-stimulated activity at high GTP. | Serotonergic | nih.gov |

| Hippocampus | Enhanced Ca2+-stimulated activity. | Serotonergic | nih.gov |

| Striatum | Reduced Ca2+-stimulated activity. | Dopaminergic | nih.gov |

Theoretical and Computational Studies of Lithium-Nucleotide Interactions

To complement experimental findings, theoretical and computational studies provide valuable insights into the fundamental interactions between lithium ions and the building blocks of nucleic acids and energy-carrying molecules like GTP. These studies employ quantum chemical calculations to model the coordination chemistry and structural preferences of lithium with nucleobases and phosphate (B84403) groups.

Quantum chemical calculations, such as those using density functional theory (DFT), have been employed to investigate the interaction of lithium ions with DNA nucleobases. researchgate.net These studies have shown that guanine and cytosine exhibit a greater tendency to interact with lithium species compared to other nucleobases. researchgate.net The mode of coordination significantly influences the metal ion affinity (MIA), with bidentate binding generally showing higher affinity. researchgate.net The carbonyl oxygen is typically a preferred coordination site over amino nitrogen. researchgate.net

The interaction between lithium and phosphate groups is also a critical area of study, particularly in the context of energy-rich molecules like ATP and GTP. Computational models have been developed to understand how lithium ions might co-bind with the native magnesium ion (Mg2+) to ATP, potentially modulating purine (B94841) receptor responses. researchgate.net These calculations help to elucidate which phosphate groups are involved in binding and how the conformation of the nucleotide is affected by the type and mode of metal ion binding. researchgate.net

Studies investigating the interaction of various metal ions with deoxyguanosine monophosphate (dGMP) have provided insights into the structural preferences and binding affinities. cas.cz While these studies often focus on divalent cations, the principles can be extended to understand the behavior of monovalent ions like lithium. The N7 position of guanine is a primary binding site for many metal ions. cas.czniscpr.res.inacs.org

Theoretical calculations have revealed that the binding of a metal ion to the N7 position of guanine can influence the binding to the phosphate group. acs.org The affinity of metal ions for different binding sites on guanosine monophosphate (GMP) is pH-dependent, with the N7 and phosphate oxygen being favored in acidic conditions, while the preference for N(1) increases with pH. niscpr.res.in Computational studies also indicate that the interaction of Li+ with guanine-cytosine base pairs can strengthen the interaction between the two nucleobases. researchgate.net

| Computational Method | Key Finding | Significance | Reference |

| B3LYP/6-311++G(d,p) | Guanine and cytosine have higher affinity for lithium. | Understanding base-specific interactions. | researchgate.net |

| Density Functional Theory (DFT) | Li+ co-binding with Mg2+ to ATP modulates conformation. | Explaining lithium's effect on purinergic signaling. | researchgate.net |

| DFT with PCM | Metal binding to N7 of guanine affects phosphate binding. | Elucidating allosteric effects in metal-nucleotide complexes. | acs.org |

Coordination Chemistry of Lithium in Biological Systems Relevant to Nucleotides

The coordination chemistry of the lithium ion (Li⁺) in biological contexts, particularly with nucleotides like guanosine triphosphate (GTP), is fundamental to understanding its biochemical and therapeutic effects. The interaction is primarily electrostatic, driven by the attraction between the positive charge of the Li⁺ ion and the negatively charged phosphate groups of nucleotides. nih.gov In aqueous biological systems, Li⁺ typically forms complexes with water molecules, creating a hydrated ion. For instance, in aqueous solutions, Li⁺ forms the tetrahedral [Li(H₂O)₄]⁺ complex. libretexts.org

The binding of lithium to nucleotides is often studied in the context of competition with other essential metal ions, especially magnesium (Mg²⁺), which is typically bound to ATP and GTP in the cell. nih.govacs.org Research using nuclear magnetic resonance (NMR) has shown that Li⁺ can bind to magnesium-bound ATP, forming a bimetallic Mg·Li·ATP complex. nih.gov This interaction is not limited to ATP; Li⁺ also binds to other nucleotides, including ADP and triphosphate (TP), in the presence of stoichiometric Mg²⁺. nih.gov The binding is largely driven by electrostatics and guided by the cation's preferred coordination geometry. nih.gov Theoretical studies suggest that for DNA nucleobases, guanine and cytosine show a greater tendency to interact with lithium compared to other bases. researchgate.net

The interaction involves Li⁺ coordinating with the oxygen atoms of the phosphate chain. nih.gov In some cases, the interaction can also involve the nucleobase itself. For instance, theoretical calculations have shown that the carbonyl oxygen of a nucleobase is generally preferred for coordination over amino nitrogen. researchgate.net The formation of these complexes is crucial, as it can modulate the activity of nucleotide-dependent enzymes and receptors. nih.gov

Factors Influencing Lithium's Coordination Number and Binding Modes

The coordination number and geometry of lithium in biological complexes are governed by a combination of factors related to both the ion itself and its surrounding environment. numberanalytics.comlibretexts.org

Key influencing factors include:

Ionic Size and Charge Density : Lithium possesses the smallest ionic radius among the alkali metals, leading to a high charge density. libretexts.orgquora.com This small size generally favors a lower coordination number, most commonly four (tetrahedral geometry), in contrast to larger alkali metals that can accommodate more ligands and often exhibit a coordination number of six (octahedral geometry). libretexts.orglibretexts.org

Ligand Properties : The size, shape, and nature of the coordinating ligands significantly impact the coordination environment. numberanalytics.comlibretexts.org In the context of nucleotides, the primary ligands are the oxygen atoms from the phosphate groups and water molecules. The flexibility of the phosphate chain and the potential for chelation (binding at multiple points) can influence the stability and geometry of the complex. Bidentate (two-point) attachment to a nucleobase, for example, results in a higher lithium affinity. researchgate.net

Solvent and Environment : The surrounding medium, including the presence of water molecules and other competing ions, plays a critical role. researchgate.net The binding of Li⁺ to nucleotides is often entropically driven, involving the reorganization and release of water molecules from its hydration shell. nih.gov The dielectric properties of the medium and whether the binding site is solvent-exposed or buried within a protein pocket also affect interaction strength. acs.orgresearchgate.net

Electronic Effects : The electronic configuration of the metal ion influences the availability of orbitals for bonding, which in turn affects the coordination number. numberanalytics.com For Li⁺, a simple d⁰ ion, interactions are almost purely electrostatic.

Studies have shown that Li⁺ can form stable four-coordinate complexes. libretexts.org In some crystal structures of lithium complexes with carboxylate ligands, trigonal bipyramidal (five-coordinate) geometry has also been observed. iaea.org The specific binding mode can vary; for instance, research on inositol (B14025) polyphosphate 1-phosphatase (INPP1), an enzyme inhibited by lithium, revealed that Li⁺ preferentially occupies a key metal-activating site only when the substrate is also present, highlighting the influence of the complete ligand environment on binding. nih.gov

Interactive Table: Factors Affecting Li⁺ Coordination

Factor Influence on Lithium Coordination Example in Nucleotide Context Ionic Radius Small radius (0.76 Å for CN=6) leads to high charge density and typically favors a lower coordination number (CN=4). [5, 16] Formation of tetrahedral [Li(H₂O)₄]⁺ complexes in aqueous solution. libretexts.org Ligand Sterics The size and shape of ligands (e.g., phosphate groups, water) determine how many can fit around the Li⁺ ion. [1, 3] Coordination with multiple oxygen atoms of a flexible triphosphate chain. Chelation Multidentate ligands (binding at multiple sites) like ATP can form more stable complexes. Li⁺ can form a bimetallic complex with Mg²⁺-bound ATP, interacting with the polyphosphate chain. researchgate.net Solvent Effects Binding is often entropically driven by the release of ordered water molecules from the hydration shell. researchgate.net Temperature dependence of Li⁺ affinity for TP·Mg suggests an entropically driven process. researchgate.net

Comparisons of Lithium Interactions with Other Alkali and Alkaline Earth Metal Cations

Lithium's interactions with nucleotides are distinct from those of other physiologically important cations like sodium (Na⁺), potassium (K⁺), magnesium (Mg²⁺), and calcium (Ca²⁺). These differences arise from variations in ionic radius, charge, charge density, and hydration energy. libretexts.org

Comparison with Alkali Metals (Na⁺, K⁺):

Size and Coordination : Li⁺ is significantly smaller than Na⁺ and K⁺. libretexts.org This leads to a stronger electrostatic attraction and a lower coordination number, typically 4 for Li⁺ versus 6 for Na⁺ and K⁺ in aqueous environments. libretexts.org

Binding Affinity : Due to its higher charge density, Li⁺ generally forms more stable complexes than other alkali metals. echemi.com For example, its affinity for ATP to form a bimetallic complex with magnesium is higher than that of other monovalent cations. nih.gov

Hydration Energy : Li⁺ has a much higher hydration energy than Na⁺ and K⁺, meaning more energy is required to strip it of its coordinating water molecules. This high hydration energy makes lithium metal the strongest reductant in aqueous solution, despite having the highest ionization energy among alkali metals. libretexts.org

Comparison with Alkaline Earth Metals (Mg²⁺, Ca²⁺):

Charge and Binding Strength : Mg²⁺ and Ca²⁺ are divalent cations, giving them a much stronger electrostatic attraction to the negative phosphate groups of nucleotides like GTP and ATP compared to the monovalent Li⁺. acs.org Mg²⁺ is the preferred cation for most essential tasks associated with biological triphosphates. acs.org

Diagonal Relationship with Magnesium : Despite the charge difference, Li⁺ exhibits a "diagonal relationship" with Mg²⁺ due to their similar ionic radii (Li⁺ ≈ 0.76 Å; Mg²⁺ ≈ 0.72 Å) and charge densities. libretexts.orgquora.com This similarity allows Li⁺ to sometimes compete with or substitute for Mg²⁺ at its binding sites. nih.govlibretexts.org Both Li⁺ and Mg²⁺ most commonly form four-coordinate metal centers in their complexes. libretexts.org

Competition and Selectivity : In cellular environments, Mg²⁺ is present at much higher concentrations than Ca²⁺ and is the dominant binder to ATP and GTP. acs.org Li⁺ can effectively compete with Mg²⁺ for these binding sites. nih.gov Studies on DNA complexation show that Ca²⁺ can have a stronger affinity for phosphate groups than Mg²⁺, while Mg²⁺ may bind more strongly to the DNA bases. nih.gov The specific binding preference depends on factors like the number of phosphate groups and the solvent exposure of the binding site. acs.org For instance, increasing the number of coordinating phosphate groups (denticity) in a buried binding pocket enhances the affinity for the stronger charge acceptor, Mg²⁺. acs.org

Interactive Table: Comparison of Cation Properties and Nucleotide Interactions

Cation Ionic Radius (CN=6, Å) Hydration Enthalpy (kJ/mol) Typical Coordination Number Interaction Characteristics with Nucleotides Li⁺ 0.76 -515 4 [5, 6] Strongest interaction among alkali metals; can compete with Mg²⁺ due to similar size; forms bimetallic complexes (e.g., Mg·Li·ATP). [4, 5] Na⁺ 1.02 -405 6 libretexts.org Weaker interaction than Li⁺; forms outer-sphere complexes with phosphate backbone. K⁺ 1.38 -321 6-8 Weakest interaction among this group; primarily involved in charge neutralization. Mg²⁺ 0.72 -1921 6 Physiologically dominant cation for ATP/GTP binding; strong electrostatic interaction due to +2 charge; forms stable inner-sphere complexes. Ca²⁺ 1.00 -1577 6-8 Strong interaction, but typically outcompeted by Mg²⁺ in cytosolic environments due to lower concentration and different binding preferences. Can show higher affinity for phosphate groups than Mg²⁺ in some contexts.

Vi. Advanced Research Directions and Emerging Paradigms

Development of Novel Guanosine (B1672433) 5'-Triphosphate Tetralithium Probes for Live-Cell Imaging and Mechanistic Studies